molecular formula C24H35NO5 B4320147 N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B4320147
M. Wt: 417.5 g/mol
InChI Key: RIPQMOVRLOXKKA-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that features an adamantane moiety, a trimethoxybenzamide group, and a tert-butyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with tert-butyl alcohol to form the tert-butyl ether. This intermediate is subsequently coupled with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, amine derivatives of the benzamide group, and various substituted benzamides .

Scientific Research Applications

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to hydrophobic pockets in proteins. The trimethoxybenzamide group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-3,4,5-trimethoxybenzamide
  • N-(2-adamantyl)-3,4,5-trimethoxybenzamide
  • N-(1-adamantyloxy)-3,4,5-trimethoxybenzamide

Uniqueness

N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the presence of the tert-butyl ether linkage, which imparts additional steric hindrance and influences the compound’s reactivity and binding properties. This structural feature differentiates it from other similar compounds and contributes to its distinct chemical and biological activities .

Properties

IUPAC Name

N-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-23(2,14-30-24-11-15-6-16(12-24)8-17(7-15)13-24)25-22(26)18-9-19(27-3)21(29-5)20(10-18)28-4/h9-10,15-17H,6-8,11-14H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQMOVRLOXKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE
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N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE
Reactant of Route 6
N-[1-(ADAMANTAN-1-YLOXY)-2-METHYL-2-PROPANYL]-3,4,5-TRIMETHOXYBENZAMIDE

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